Home > Products > Screening Compounds P56687 > 4-(Trifluoromethoxy)piperidine
4-(Trifluoromethoxy)piperidine - 1206984-05-5

4-(Trifluoromethoxy)piperidine

Catalog Number: EVT-1719815
CAS Number: 1206984-05-5
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Trifluoromethoxymethyl)piperidine

  • Compound Description: This compound is a close structural analogue of 4-(Trifluoromethoxy)piperidine. It is considered a promising building block for medicinal chemistry. []
  • Relevance: Both compounds share the core piperidine ring structure. The key difference is the presence of a methylene group (-CH2-) between the piperidine ring and the trifluoromethoxy group (-OCF3) in 4-(Trifluoromethoxymethyl)piperidine, which is absent in 4-(Trifluoromethoxy)piperidine. []

1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea

  • Compound Description: This compound is a potent, selective, and bioavailable P2Y1 antagonist. It was discovered during research aimed at developing antithrombotic agents with improved safety profiles compared to P2Y12 antagonists. []
  • Relevance: This compound incorporates a 4-(trifluoromethoxy)phenyl moiety, which is also present in 4-(Trifluoromethoxy)piperidine. The shared presence of this structural element highlights its potential importance in influencing biological activity. []

(6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)

  • Compound Description: PA-824 is an antitubercular drug that is effective against both replicating and nonreplicating Mycobacterium tuberculosis. It is currently in clinical trials for the treatment of tuberculosis. [, , , ]
  • Relevance: The research on PA-824 led to the exploration of various structural modifications, including replacing the OCH2 linkage with amide, carbamate, and urea functionalities, to improve solubility and metabolic stability. Many of these modified compounds retained the 4-(trifluoromethoxy)phenyl moiety, suggesting its significance in maintaining antitubercular activity. This emphasizes the potential of 4-(Trifluoromethoxy)piperidine and related compounds as potential antitubercular agents. [, , , ]

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was developed as a structurally diverse backup compound to a previously identified GlyT1 inhibitor. []
  • Relevance: Similar to 4-(Trifluoromethoxy)piperidine, this compound contains a 4-(trifluoromethoxy)phenyl group. This structural similarity suggests that this specific functional group might play a role in interacting with GlyT1, making it an interesting target for further investigation. []

4-[4-(Trifluoromethoxy)phenoxy]piperidine

  • Compound Description: This compound is a key intermediate in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis (MDR-TB). []
  • Relevance: This compound shares the same core structure as 4-(Trifluoromethoxy)piperidine, with the addition of a phenoxy linker (-O-phenyl-) between the piperidine ring and the trifluoromethoxy group. This highlights the potential of modifying the core structure of 4-(Trifluoromethoxy)piperidine for developing new antitubercular agents. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 is a potent and selective transient receptor potential melastatin 8 (TRPM8) antagonist. It was developed as a potential treatment for migraine and was evaluated in human clinical trials. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that shows promise for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. []
  • Relevance: This compound and 4-(Trifluoromethoxy)piperidine both incorporate a 4-(trifluoromethoxy)phenyl group. Although the core structures differ significantly, the shared presence of this group suggests its potential role in contributing to biological activity across various targets, highlighting its potential versatility. []

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. It has potential utility in treating acquired and congenital long QT (LQT) syndrome. []
  • Relevance: This compound contains a 4-(trifluoromethoxy)phenyl moiety, similar to 4-(Trifluoromethoxy)piperidine. This structural similarity suggests a potential connection between the presence of this specific group and the modulation of hERG channels, an area that warrants further exploration. []

2-Amino-4-(trifluoromethoxy)butanoic Acid

  • Compound Description: This compound is a trifluoromethoxy-containing analogue of natural lipophilic amino acids. It has been synthesized as a racemate and in both enantiomeric forms. []
  • Relevance: This compound, although possessing a different core structure, highlights the potential for incorporating the trifluoromethoxy group into amino acid-like structures. This approach could be explored to design novel analogues of 4-(Trifluoromethoxy)piperidine with potentially enhanced properties. []

5-Chloro-3-(4-(trifluoromethoxy)phenylimino)indolin-2-one (CFMEPI)

  • Compound Description: CFMEPI serves as an ionophore in a novel polyvinyl chloride (PVC) membrane sensor highly selective to Fe3+ ions. This sensor exhibits a Nernstian response for Fe3+ ions over a wide concentration range and has applications in various analytical fields. []
  • Relevance: CFMEPI incorporates a 4-(trifluoromethoxy)phenyl group, similar to 4-(Trifluoromethoxy)piperidine. The presence of this group in a compound with ion-sensing properties showcases the diverse applications of this structural motif beyond its role in pharmaceutical development. []

α-Cyano-β-Hydroxy-β-Methyl-N-[4-(Trifluoromethoxy)Phenyl]-Propenamide (LFM-A12)

  • Compound Description: LFM-A12 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It exhibits potent cytotoxic activity against breast cancer cells. [, ]
  • Relevance: LFM-A12 contains a 4-(trifluoromethoxy)phenyl group, similar to 4-(Trifluoromethoxy)piperidine. Although their core structures differ, the shared presence of this group and their involvement in biological activities emphasizes the potential of compounds with this structural motif as promising candidates for drug development, particularly in targeting kinases. [, ]

1-Nitro-4-(trifluoromethoxy)benzene

  • Compound Description: This compound has been investigated for its vibrational spectroscopic properties using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These studies provide valuable insights into the compound's molecular structure and properties. []
  • Relevance: This compound shares the 4-(trifluoromethoxy)phenyl structural motif with 4-(Trifluoromethoxy)piperidine. While its application lies in the realm of spectroscopic studies, it highlights the fundamental importance of understanding the properties of this specific group for advancing its applications in various fields. []
Overview

4-(Trifluoromethoxy)piperidine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a piperidine ring. Its molecular formula is C6_6H10_10F3_3NO, and it is recognized for its utility in medicinal chemistry, particularly as a building block for various pharmaceutical compounds. The trifluoromethoxy group enhances the compound's biological activity and solubility, making it valuable in drug development.

Source and Classification

This compound falls under the category of nitrogen heterocycles, specifically piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and the incorporation of trifluoromethoxy groups significantly alters the chemical properties and reactivity of the base structure. 4-(Trifluoromethoxy)piperidine is primarily sourced through synthetic routes that involve starting materials such as 4-hydroxypiperidine.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(trifluoromethoxy)piperidine typically involves several steps:

The synthetic route emphasizes efficiency and practicality for larger-scale production, making it suitable for further applications in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(trifluoromethoxy)piperidine consists of a six-membered piperidine ring with a trifluoromethoxy substituent at the fourth position.

  • Molecular Formula: C6_6H10_10F3_3NO
  • Molecular Weight: 169.145 g/mol
  • Density: Approximately 1.1 g/cm³
  • Boiling Point: Approximately 118.4 °C at 760 mmHg
  • Vapor Pressure: About 16.7 mmHg at 25 °C .

The trifluoromethoxy group contributes to the compound's unique properties, influencing its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

4-(Trifluoromethoxy)piperidine participates in various chemical reactions due to its functional groups:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds which are essential in synthesizing complex organic molecules.
  • Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions, allowing for further derivatization of the piperidine scaffold.
  • Fluorination Reactions: Given its structure, this compound can also be involved in reactions that introduce additional fluorinated groups or modify existing ones .

These reactions highlight its versatility as an intermediate in organic synthesis.

Mechanism of Action

Process and Data

The mechanism of action for 4-(trifluoromethoxy)piperidine primarily revolves around its role in facilitating cross-coupling reactions:

  1. Target of Action: In Suzuki-Miyaura cross-coupling reactions, this compound serves as an electrophile or nucleophile depending on the reaction conditions.
  2. Mode of Action: It participates in forming carbon-carbon bonds through palladium-catalyzed coupling processes.
  3. Biochemical Pathways: The compound's involvement in these pathways allows for the synthesis of various biologically active molecules, contributing to its significance in medicinal chemistry.
  4. Result of Action: The successful formation of new carbon-carbon bonds leads to complex organic structures that may exhibit desired pharmacological properties .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 4-(trifluoromethoxy)piperidine are critical for its applications:

  • Appearance: Typically presented as a colorless liquid or solid depending on purity and conditions.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water due to hydrophobic characteristics imparted by the trifluoromethoxy group.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids which may lead to degradation or unwanted reactions .

These properties make it suitable for various laboratory applications, particularly in organic synthesis.

Applications

Scientific Uses

4-(Trifluoromethoxy)piperidine has several significant applications:

  • Building Block in Medicinal Chemistry: It serves as a crucial intermediate for synthesizing pharmaceuticals, including analogs of well-known drugs like fluoxetine, which is used as an antidepressant.
  • Inhibitors Development: Derivatives of this compound have been identified as potential inhibitors of soluble epoxide hydrolase, showing promise in treating various diseases linked to inflammation and pain .
  • Research Tool: Its unique properties make it valuable for exploring new synthetic methodologies and developing novel therapeutic agents.
Synthetic Methodologies and Reaction Optimization

Conventional vs. Novel Synthetic Routes

Pyridinium Salt Formation and Reduction Strategies

Conventional synthesis of 4-(trifluoromethoxy)piperidine relies on pyridinium salt intermediates followed by reduction. This method involves quaternizing pyridine derivatives (e.g., 4-hydroxypyridine) with benzyl halides to form N-benzylpyridinium salts, which are subsequently reduced using sodium borohydride or catalytic hydrogenation. These strategies enable regioselective introduction of the trifluoromethoxy group at the C4 position but suffer from moderate yields (50–65%) and require multi-step purification. Novel approaches employ in situ pyridinium formation with aryl boronic acids under Suzuki coupling conditions, improving atom economy and reducing byproducts. For example, styrene intermediates derived from 4-bromopyridine undergo [3+2] cycloaddition with oximes to form isoxazoline-piperidine hybrids, achieving 71% yield in key steps [2] [5].

Hiyama Fluorination and Xanthate Intermediate Utilization

The Hiyama method provides a streamlined pathway via xanthate intermediates, overcoming limitations of direct fluorination. In this route, N-benzoyl-4-hydroxypiperidine is converted to its methyl xanthate ester using carbon disulfide and iodomethane. Subsequent fluorination with Olah’s reagent (pyridine·HF) and N-bromosuccinimide (NBS) yields 4-(trifluoromethoxy)piperidine derivatives. This sequence achieves 40% overall yield from 4-hydroxypiperidine and demonstrates superior regiocontrol for aliphatic trifluoromethoxylation. Critical optimizations include temperature control (–10°C during fluorination) and stoichiometric balancing of NBS (1.2 equiv) to minimize brominated byproducts [1] [3].

Nucleophilic Trifluoromethylation of Pyridinium Cations

Recent advances employ nucleophilic trifluoromethylation using trifluoromethyl copper complexes or Umemoto reagents. Pyridinium cations activated by electron-withdrawing groups undergo SNAr reactions with CuCF₃, installing the -OCF₃ group directly. Key innovations include:

  • In situ generation of CuCF₃ from CF₃Br and copper powder
  • Phase-transfer catalysis (e.g., TBAB) in biphasic solvent systemsThis method achieves 75–85% yield for electron-deficient pyridines but remains challenging for non-activated substrates. Solvent tuning (DMF/water mixtures) enhances solubility of fluorinating agents, improving conversion by 25% [5] [8].

Table 1: Comparative Analysis of Synthetic Routes for 4-(Trifluoromethoxy)piperidine

MethodKey IntermediateYield (%)AdvantagesLimitations
Pyridinium ReductionN-Benzylpyridinium salt50–65RegioselectiveMulti-step purification required
Hiyama FluorinationXanthate ester40 (overall)High aliphatic selectivityLow-temperature sensitivity (–10°C)
Nucleophilic TrifluoromethylationTrifluoromethyl copper75–85Direct C–OCF₃ bond formationSubstrate scope limitations

Catalyst Systems and Solvent Effects

Role of Transition Metal Catalysts in Hydrogenation Steps

Catalytic hydrogenation of pyridine intermediates to piperidines requires tailored metal catalysts to suppress over-reduction or N-dealkylation. Pd/C (10% w/w) in acetic acid facilitates quantitative reduction of N-benzyl-4-(trifluoromethoxy)pyridinium salts at 50 psi H₂, while PtO₂ enables ambient-pressure reactions. Critical parameters include:

  • Catalyst loading (5–15 mol%)
  • Acid additives (e.g., HCl) preventing catalyst poisoningNickel-based systems (Raney Ni) offer cost-effective alternatives but require higher temperatures (80–100°C), risking trifluoromethoxy group decomposition. Bimetallic Pd/Ni catalysts exhibit synergistic effects, achieving 95% conversion in model reactions with >99% chemoselectivity [2] [5] [8].

Solvent Polarity and Reaction Efficiency in Fluorination

Solvent choice critically influences fluorination kinetics due to dielectric effects on ionic intermediates. Non-polar solvents (toluene) retard xanthate fluorination by 70% compared to polar aprotic media. Optimal systems include:

  • Dichloroethane (ε = 10.4): Balances solubility and stability of N-bromosuccinimide
  • Sulfolane/acetone mixtures (1:1): Accelerate fluorination by 3× via dipolar activationWater-contaminated solvents (>500 ppm) promote hydrolysis, reducing yields by 15–20%. Solvent drying with molecular sieves (3Å) is essential for reproducibility [1] [6] [9].

Table 2: Catalyst and Solvent Optimization in Key Synthetic Steps

Reaction StepOptimal Catalyst/SolventAlternativeImpact on Yield
Pyridine Hydrogenation10% Pd/C in AcOHPtO₂ in EtOH+15% vs. +10%
Xanthate FluorinationOlah’s reagent in sulfolanePyridine·HF in DCM82% vs. 65%
N-DebenzylationPd(OH)₂/C in MeOHHCO₂NH₄/Pd/CQuantitative

Protecting Group Strategies

Benzyl and Substituted Benzyl Halides in Intermediate Stabilization

N-Benzylation remains the dominant protection strategy for piperidine nitrogens during trifluoromethoxylation. Electron-deficient benzyl halides (4-nitrobenzyl bromide) enhance crystallinity of intermediates, facilitating purification. Sterically hindered variants like 2,6-dichlorobenzyl chloride suppress racemization in chiral piperidines but require forcing conditions for removal (H₂/Pd-C at 80°C). Ortho-substituted benzyl groups also prevent N→O trifluoromethoxy migration during fluorination steps. Newer approaches employ p-methoxybenzyl (PMB) protection, cleavable oxidatively (DDQ) without affecting the -OCF₃ group [1] [4] [7].

Deprotection Techniques for Piperidine Ring Functionalization

Selective deprotection enables late-stage diversification of 4-(trifluoromethoxy)piperidine. Key methods include:

  • Reductive Debenzylation: Catalytic transfer hydrogenation (HCO₂NH₄/Pd-C) in methanol, avoiding acid-sensitive groups
  • Acidolytic Cleavage: 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane, generating N-deprotected piperidines via carbamate intermediates
  • Transition Metal Catalysis: Pd(0)/PhSiH₃ system for chemoselective deallylation in <1 hourFor acid-labile substrates, the N-Boc group is removed with TFA/CH₂Cl₂ (1:1), though residual TFA can protonate the piperidine, complicating downstream reactions. Neutralization protocols (K₂CO₃ wash) are essential for free amine isolation [3] [4] [6].

Table 3: Deprotection Methods for Protected 4-(Trifluoromethoxy)piperidine Derivatives

Protecting GroupCleavage ReagentConditionsCompatibility with -OCF₃
Benzyl (Bn)H₂/Pd-C (10%)EtOH, 25°C, 12 hExcellent
p-Methoxybenzyl (PMB)DDQCH₂Cl₂/H₂O, 0°CExcellent
AllylPd(PPh₃)₄/PhSiH₃THF, 25°C, 1 hExcellent
BocTFACH₂Cl₂, 25°C, 30 minGood (5% degradation)

Properties

CAS Number

1206984-05-5

Product Name

4-(Trifluoromethoxy)piperidine

IUPAC Name

4-(trifluoromethoxy)piperidine

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2

InChI Key

XXGQGFIISHCNSE-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(F)(F)F

Canonical SMILES

C1CNCCC1OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.